
4,5-Dichloropyrimidine
Overview
Description
4,5-Dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine atoms at positions 4 and 5 in this compound imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,5-dihydroxypyrimidine with phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of chlorination agents such as thionyl chloride or sulfur oxychloride, and the reaction is conducted in the presence of a catalyst to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-5-chloropyrimidine or 4,5-diaminopyrimidine are commonly formed.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 4,5-Dichloropyrimidine
The synthesis of this compound typically involves methods that allow for the introduction of chlorine atoms at the 4 and 5 positions of the pyrimidine ring. Various synthetic routes have been explored, including:
- Chlorination of Pyrimidines : Direct chlorination using reagents such as phosphorus oxychloride or thionyl chloride.
- Cyclization Reactions : Utilizing starting materials like guanidine and malonic acid derivatives to form the pyrimidine structure.
A robust and scalable process for synthesizing 4,6-dichloropyrimidine-5-carbonitrile has also been documented, which can be adapted for producing this compound derivatives .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit nitric oxide production in immune-activated cells. The most potent compound in these studies was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 value of around 2 μM . This suggests potential applications in treating inflammatory diseases.
Antiviral Properties
Compounds derived from this compound have demonstrated antiviral activities against various pathogens. They have been explored as inhibitors of human immunodeficiency virus (HIV) and hepatitis B virus (HBV), showcasing their potential as antiviral agents . The mechanism often involves the inhibition of viral replication processes.
Cancer Therapy
The compound has also been investigated as a potential candidate for cancer therapy. It functions as an inhibitor of cyclin-dependent kinases and tyrosine kinases such as EGFR and Her-2. These properties position it as a promising lead compound in the development of anticancer drugs .
Anti-inflammatory Assays
A pilot study assessed the anti-inflammatory effects of various substituted pyrimidines on nitric oxide production in mouse peritoneal cells. The compounds were tested at concentrations ranging from 2.5 µM to 50 µM, revealing a dose-dependent suppression of nitric oxide production across several derivatives .
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Anti-inflammatory |
Other derivatives | Varies | Varies (anti-HIV, anti-cancer) |
Antiviral Activity Testing
In vitro assays have been conducted to evaluate the antiviral efficacy of several derivatives against HBV and HIV. These studies typically involve measuring viral load reduction in infected cell lines treated with varying concentrations of the compounds.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyrimidine and its derivatives often involves interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or interfere with nucleic acid synthesis. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2,4-Dichloropyrimidine
- 2,5-Dichloropyrimidine
- 4,6-Dichloropyrimidine
Comparison: 4,5-Dichloropyrimidine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. For instance, 2,4-Dichloropyrimidine may exhibit different substitution patterns and reactivity due to the different positions of chlorine atoms .
Biological Activity
4,5-Dichloropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory activities.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrimidine ring. This substitution pattern significantly influences its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this structure have been shown to inhibit key signaling pathways involved in tumor proliferation.
- Mechanism of Action : The compound acts as a reversible inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines and arrest the cell cycle at the G2/M phase, indicating their potential as effective anticancer agents .
- Case Study : A study evaluated several derivatives of this compound for their cytotoxic effects against human cancer cell lines. The results indicated significant inhibition of cell viability with IC50 values ranging from 0.1 to 100 nM, suggesting a strong anticancer potential .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has exhibited notable anti-inflammatory effects.
- Mechanism : The compound has been shown to inhibit nitric oxide (NO) production in immune-activated cells. This action is crucial because excessive NO production is associated with inflammatory diseases .
- Research Findings : In vitro assays demonstrated that 5-substituted derivatives of this compound effectively suppressed NO production with IC50 values as low as 2 µM. These findings indicate a dose-dependent response and highlight the compound's potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity.
- Substituent Effects : Variations at the 2 and 6 positions of the pyrimidine ring have been explored to enhance bioactivity. For instance, the introduction of electron-withdrawing or electron-releasing groups can significantly alter the compound's efficacy against specific targets such as COX-2 and iNOS .
Compound | IC50 (µM) | Target |
---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | NO Production |
Other Derivatives | Varies (up to 36) | Various Targets |
Toxicity and Safety Profile
While exploring the biological activity of this compound derivatives, it is crucial to consider their toxicity profiles.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 4,5-dichloropyrimidine?
Methodological Answer: Synthesis of dichloropyrimidine derivatives typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Step 1: Use pyrimidine precursors (e.g., hydroxypyrimidine) with chlorinating agents like POCl₃ under reflux conditions to introduce chlorine atoms at specific positions .
- Step 2: Purify intermediates via column chromatography and confirm purity using HPLC (>95% purity threshold) .
- Step 3: Characterize the product using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation .
- Caution: Regioselectivity challenges may arise; optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts .
Q. How can vibrational spectroscopy be applied to analyze the structural properties of this compound?
Methodological Answer:
- Experimental Setup: Use FT-IR (400–4000 cm⁻¹) and Raman spectroscopy (laser wavelength 785 nm) to capture bond vibrations. For 2,5-dichloropyrimidine, key peaks include C–Cl stretches at ~650 cm⁻¹ and ring deformation modes at ~1600 cm⁻¹ .
- Theoretical Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to simulate vibrational spectra. Compare experimental and theoretical results to resolve ambiguities in peak assignments .
- Data Interpretation: Use software like Gaussian or ORCA for spectral simulations. Discrepancies >5% between theory and experiment may indicate incomplete basis sets or solvent effects .
Q. What combined techniques are effective for determining the molecular structure of this compound?
Methodological Answer:
- Gas-Phase Electron Diffraction (GED): Resolve bond lengths (e.g., C–Cl: ~172 pm, C–N: ~133 pm) and angles (e.g., ∠N–C–Cl: ~117°) with ±3 pm uncertainty .
- X-ray Crystallography: If crystalline, use single-crystal X-ray diffraction to obtain precise lattice parameters and torsion angles. For non-crystalline samples, pair GED with ab initio calculations to refine parameters .
- Computational Support: Validate GED data using MP2 or CCSD(T) methods. For example, ab initio restraints reduced uncertainties in 2,5-dichloropyrimidine’s C–C bond length by 40% .
Advanced Research Questions
Q. How can researchers design this compound derivatives for anticancer activity studies?
Methodological Answer:
- Scaffold Modification: Introduce chalcone or urea moieties via Suzuki coupling or condensation reactions. For 4,6-dichloropyrimidine hybrids, IC₅₀ values against A549 lung cancer cells ranged from 91–375 µM .
- Biological Assays: Conduct MTT assays (24–48 h exposure) to measure cytotoxicity. Use positive controls (e.g., cisplatin) and validate results with triplicate experiments .
- Mechanistic Studies: Perform fluorescence quenching assays with human serum albumin (HSA) to assess binding affinity. Stern-Volmer analysis can quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹) .
Q. How do reaction conditions influence regioselectivity in dichloropyrimidine substitution reactions?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Simulate reaction pathways using tools like Compunetics to input kinetic data (e.g., rate constants for 2- vs. 4-substitution). For 2,4-dichloropyrimidine, morpholine preferentially substitutes at the 4-position due to lower activation energy .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents may stabilize intermediates. Monitor byproducts via LC-MS .
- Temperature Optimization: Higher temperatures (>80°C) promote bis-substitution but risk decomposition. Use DSC to identify safe thermal windows .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Error Analysis: For vibrational spectra, calculate root-mean-square deviations (RMSD) between DFT-predicted and observed peaks. RMSD >10 cm⁻¹ suggests inadequate basis sets or anharmonic effects .
- Solvent Corrections: Apply implicit solvent models (e.g., PCM) to DFT calculations if experiments are conducted in solution. For 2,5-dichloropyrimidine, solvent corrections reduced angle discrepancies by 2° .
- Statistical Validation: Use χ² tests to assess goodness-of-fit for structural parameters. In gas-phase studies, χ² < 2 indicates reliable refinement .
Q. Notes on Evidence Limitations
- The provided evidence lacks direct studies on this compound. Methodologies are extrapolated from analogs (e.g., 2,5-, 4,6-isomers).
- Structural parameters (bond lengths, angles) may vary between isomers due to electronic and steric effects.
- Biological activity data are specific to 4,6-dichloropyrimidine hybrids; 4,5-derivatives require independent validation.
Properties
IUPAC Name |
4,5-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTURKUJYDHMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468383 | |
Record name | 4,5-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-61-6 | |
Record name | 4,5-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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